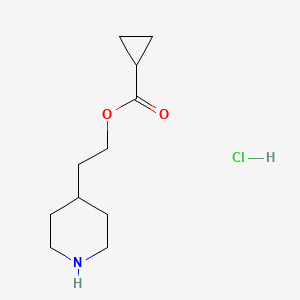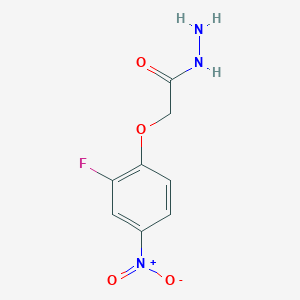
4-(1-Amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one dihydrochloride
Overview
Description
Compounds with similar structures to “4-(1-Amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one dihydrochloride” are often used in scientific research . They can have diverse applications, making them essential tools for studying molecular interactions and developing innovative solutions.
Molecular Structure Analysis
The molecular structure of similar compounds often includes a central carbon atom bonded to an amino group, a methyl group, and a more complex group . The InChI key can provide more specific information about the molecular structure .Physical And Chemical Properties Analysis
Some physical and chemical properties of similar compounds include a molecular weight of around 175.1 to 243.1, a storage temperature of room temperature to 4 degrees Celsius, and a physical form of powder .Scientific Research Applications
Synthesis and Antitumor Activity A research study explored the synthesis of tertiary aminoalkanol hydrochlorides, including compounds with structures similar to 4-(1-Amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one dihydrochloride, and evaluated their antitumor activity. The compounds synthesized demonstrated crystalline structures and their properties were validated through H NMR and IR spectra. This research suggests potential antitumor applications of these compounds, though it's specific to the tertiary aminoalkanol hydrochlorides synthesized in the study (Isakhanyan et al., 2016).
Antimicrobial Activity Another study focused on synthesizing 4-thiomorpholin-4ylbenzohydrazide derivatives and assessing their antimicrobial properties. The study included a series of reactions involving thiomorpholine and various other compounds to produce these derivatives. The newly synthesized compounds were tested for their antimicrobial activity, indicating potential applications in combating microbial infections (Kardile & Kalyane, 2010).
Antibacterial Activity and DNA Cleavage Research on the synthesis of a 1,2,5-thiadiazole derivative involved evaluating its antibacterial inhibition and DNA cleavage potential. The study revealed that the compound had moderate inhibition against Mycobacteria tuberculosis and potential applications in medicinal fields, indicating its use in combating bacterial infections and its interaction with DNA (Mali et al., 2019).
Anti-inflammatory and Anti-radical Activity The synthesis of 5,6-dihydro-1,3-thiazin-4-one derivatives showcased their high anti-radical and anti-inflammatory activities. This research suggests potential applications of these derivatives in treating inflammatory conditions and combating free radicals, demonstrating the therapeutic potential of such compounds (Kulakov et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2OS.2ClH/c1-8(2,7-9)10-3-5-12(11)6-4-10;;/h3-7,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKLYAAFRWJAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1CCS(=O)CC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



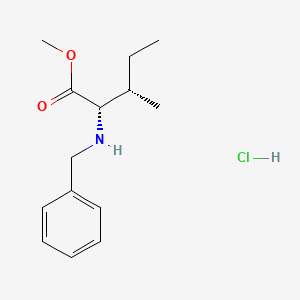
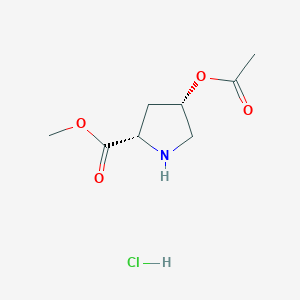
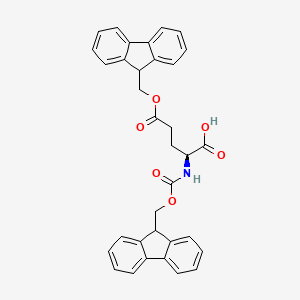
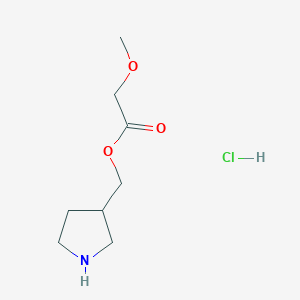
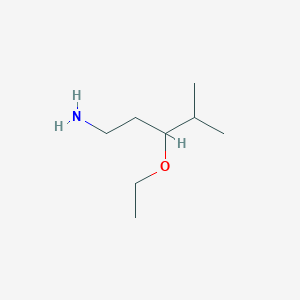
![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)
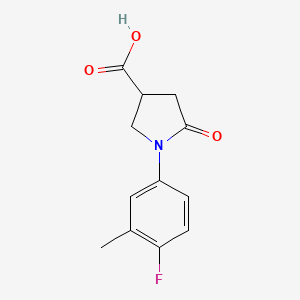


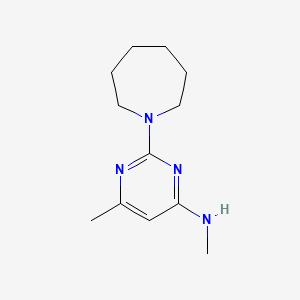
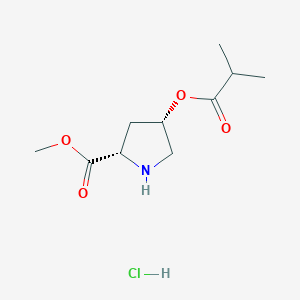
![4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442861.png)
